molecular formula C14H10FNS B11823784 2-(Benzylsulfanyl)-5-fluorobenzonitrile

2-(Benzylsulfanyl)-5-fluorobenzonitrile

Cat. No.: B11823784
M. Wt: 243.30 g/mol
InChI Key: ZYHBQVDOHOMTRC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-fluorobenzonitrile is an organic compound that features a benzylsulfanyl group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-fluorobenzonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to certain targets, while the fluorine atom can influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-5-fluorobenzonitrile is unique due to the combination of the benzylsulfanyl group and the fluorine atom, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and influence its interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10FNS

Molecular Weight

243.30 g/mol

IUPAC Name

2-benzylsulfanyl-5-fluorobenzonitrile

InChI

InChI=1S/C14H10FNS/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

ZYHBQVDOHOMTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)F)C#N

Origin of Product

United States

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